Product packaging for 1-benzoyl-4-benzylpiperidine(Cat. No.:)

1-benzoyl-4-benzylpiperidine

Cat. No.: B5764575
M. Wt: 279.4 g/mol
InChI Key: SWKYTNAJGNVOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-benzylpiperidine is an organic compound belonging to the class of 1-benzoylpiperidines, characterized by a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a benzyl group . This structure serves as a versatile scaffold and intermediate in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel bioactive molecules . Piperidine derivatives are of significant interest in neuroscience and neuropharmacology, with research exploring their potential interactions with enzymes and neurotransmitter systems . For instance, structurally related compounds have been investigated for their activity as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic target for cognitive decline in conditions like Alzheimer's disease . Other research into similar 4-benzylpiperidine structures has revealed additional pharmacological activities, such as functioning as monoamine releasing agents, which underscores the research value of this chemical class in probing neurochemical pathways . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it is classified as an irritant .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO B5764575 1-benzoyl-4-benzylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(18-9-5-2-6-10-18)20-13-11-17(12-14-20)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKYTNAJGNVOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Advanced Chemical Transformations of Benzoylbenzylpiperidines

General Synthetic Routes to N-Benzoylpiperidine Derivatives

The introduction of a benzoyl group onto the nitrogen atom of a piperidine (B6355638) ring is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through acylation or specialized coupling reactions.

The most common method for the N-benzoylation of piperidines is the Schotten-Baumann reaction. orgsyn.orgwikipedia.org This reaction involves treating a piperidine derivative with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. orgsyn.org This method is widely applicable and can be used with various substituted benzoyl chlorides to generate a library of analogues. For instance, the reaction of 6,7-dimethoxy-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline with different benzoyl chloride derivatives in dichloromethane (B109758) (CH2Cl2) at room temperature for 24 hours yields the corresponding N-benzoylated products. mdpi.com

Another approach involves the acylation of metalated pyridines. While pyridines themselves are generally unreactive to Friedel-Crafts acylation due to their electron-deficient nature, lithiated pyridines can be acylated. youtube.com For example, lithiation of 2-chloropyridine (B119429) at position 3, followed by acylation with benzoyl chloride, can produce 2-chloro-3-benzoyl pyridine (B92270) in excellent yield. youtube.com These pyridyl ketones can then be subjected to reduction of the pyridine ring to yield the corresponding benzoylpiperidine.

Starting MaterialReagentConditionsProductYieldReference
PiperidineBenzoyl Chloride, Sodium HydroxideWater, 35-40°C1-Benzoylpiperidine (B189436)High orgsyn.org
6,7-dimethoxy-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolineBenzoyl chloride derivativesCH2Cl2, Room Temp, 24h(4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidin-1-yl)(phenyl)methanone derivativesNot specified mdpi.com
2-Chloropyridine1. Lithium tetramethylpiperidide (LTMP) 2. Benzoyl chlorideLow Temperature2-Chloro-3-benzoylpyridineExcellent youtube.com

This table presents examples of acylation reactions to form N-benzoylpiperidine derivatives.

Beyond direct acylation, other strategies can be employed to introduce the benzoyl group. The Weinreb-Nahm ketone synthesis is a notable method for creating carbon-carbon bonds to form ketones. nih.gov This strategy can be applied to synthesize 4-benzoylpiperidine derivatives. The process typically starts with a commercially available piperidine precursor like isonipecotic acid. nih.gov The piperidine nitrogen is first protected (e.g., with a Boc group), and the carboxylic acid is converted to a Weinreb amide (N-methoxy-N-methylamide). This intermediate then reacts with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) or phenyllithium (B1222949) to yield the 4-benzoylpiperidine derivative after deprotection. nih.gov This method's advantage lies in its prevention of over-addition, which can be an issue with more reactive organometallic reagents and acyl chlorides or esters. nih.gov

Specific Approaches for Incorporating the Benzyl (B1604629) Moiety on Piperidine Scaffolds

The introduction of the benzyl group can be directed to either the nitrogen or a carbon atom of the piperidine ring, allowing for the synthesis of various structural isomers and analogues.

N-alkylation of the piperidine ring with a benzyl group is a common transformation achieved by reacting the piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide). wikipedia.orgechemi.com The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIEA), to scavenge the acid generated. echemi.comresearchgate.net The choice of solvent can influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. researchgate.net For instance, reacting a piperidine derivative with benzyl chloride derivatives and K2CO3 in a mixture of acetonitrile and dichloromethane under reflux can yield N-benzylated products. mdpi.com This approach is fundamental for synthesizing analogues where the benzyl group is attached to the nitrogen, such as in the case of N-benzyl piperidine derivatives investigated as potential therapeutic agents. nih.gov

Piperidine DerivativeAlkylating AgentBaseSolventConditionsProductReference
PiperidineBenzyl chlorideK2CO3EthanolMicrowave, 80°C, 40 minN-Benzylpiperidine echemi.com
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanoneBenzyl chloride derivativesK2CO3CH3CN/CH2Cl2 (3:1)Reflux, 72h(1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives mdpi.com
4-Piperidone (B1582916) monohydrate hydrochlorideBenzyl bromideK2CO3DMF65 °C, 14h1-Benzyl-4-piperidone chemicalbook.com

This table illustrates various N-alkylation reactions on piperidine scaffolds.

To synthesize the specific target compound 1-benzoyl-4-benzylpiperidine, the benzyl group must be installed at the C-4 position of the piperidine ring. A common strategy begins with the synthesis of 4-benzylpiperidine (B145979), which is then acylated at the nitrogen. One synthetic route to 4-benzylpiperidine involves the reaction of 4-cyanopyridine (B195900) with toluene, followed by the catalytic hydrogenation of the pyridine ring to a piperidine ring. chemicalbook.com

Alternatively, functionalization can start from a C-4 substituted piperidine, such as 1-benzyl-4-piperidone. chemicalbook.com This key intermediate can be synthesized by various methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com From 1-benzyl-4-piperidone, the C-4 benzyl group can be constructed. For example, a Wittig reaction with benzyltriphenylphosphonium (B107652) halide would yield a benzylidene intermediate, which can then be reduced to the benzyl group. Subsequently, the N-benzyl group can be removed via hydrogenolysis (e.g., using Pd/C catalyst) and replaced with an N-benzoyl group through acylation. sciencemadness.org

Rhodium-catalyzed C-H insertion reactions also offer a pathway for functionalizing the piperidine ring at various positions, including C-4, by selecting the appropriate catalyst and nitrogen protecting group. nih.gov

Derivatization Strategies for Structural Modification of this compound Analogues

The this compound scaffold serves as a versatile template for creating diverse chemical libraries for structure-activity relationship (SAR) studies. Derivatization can be achieved by modifying the benzoyl moiety, the benzyl moiety, or the piperidine ring itself.

Modifications are readily introduced by using substituted starting materials. For example, a wide array of analogues can be synthesized by employing various substituted benzoyl chlorides during the N-acylation step or different substituted benzyl halides in the C-4 functionalization or N-alkylation steps. nih.govmdpi.com Research has explored the synthesis of derivatives with substituents on the aromatic rings to evaluate their effects on biological activity. For example, a series of N-benzyl piperidine derivatives were synthesized for evaluation as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), highlighting the importance of structural modifications. nih.gov The presence of halogen atoms or other functional groups on the benzoyl portion allows for further modifications through cross-coupling reactions, expanding the accessible chemical space. nih.gov

Synthesis of Analogues with Substitutions on Aromatic Rings

The generation of analogues through substitution on the N-benzoyl and N-benzyl aromatic rings is a primary strategy for modulating the activity of benzoylbenzylpiperidine derivatives.

For substitutions on the N-benzoyl moiety (or a related N-acyl group), studies have synthesized series of compounds to probe structure-activity relationships. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, substitutions on the phenylacetamide ring were explored. It was found that 3-substituted compounds generally displayed higher affinity for sigma receptors compared to their 2- and 4-substituted counterparts. nih.gov The introduction of different functional groups, such as halogens or electron-donating groups, significantly influenced receptor affinity and selectivity. nih.gov Halogen substitutions tended to increase affinity for sigma-2 receptors, while electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OMe) led to moderate sigma-1 affinity and weak affinity for sigma-2 receptors. nih.gov

Similarly, substitutions on the N-benzyl ring have been systematically investigated. In one study, a series of (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives were prepared with halogen substituents (fluoro, chloro, bromo) at the 3-position of the benzyl group. mdpi.com This was achieved by reacting the parent piperidine derivative with the appropriately substituted benzyl chloride in the presence of a base like potassium carbonate. mdpi.com

The table below summarizes research findings on the synthesis of analogues with aromatic ring substitutions.

Substituted MoietySubstituent TypeKey Research FindingReference
N-Phenylacetamide RingHalogens (Cl, Br, F), NO₂, OMe3-substituted analogues generally showed higher receptor affinity than 2- or 4-substituted analogues. nih.gov
N-Phenylacetamide RingElectron-donating groups (OH, OMe, NH₂)Resulted in moderate affinity for sigma-1 receptors and weak or negligible affinity for sigma-2 receptors. nih.gov
N-Benzyl RingHalogens (F, Cl, Br) at the 3-positionSynthesized to explore impact on acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT) activity. mdpi.com
N-Benzoyl RingVarious substituentsSynthesized by reacting a piperidine precursor with various benzoyl chloride derivatives. mdpi.com

Modifications of the Linker Between Moieties

Altering the linker that connects the core piperidine structure to its appended moieties is another key synthetic modification. The length and nature of this linker can significantly impact the molecule's conformational flexibility and its interaction with biological targets.

Research on 4-benzylpiperidine carboxamides has demonstrated the critical role of the linker length. A study compared compounds with a two-carbon linker against those with a three-carbon linker between the piperidine nitrogen and a carboxamide group. nih.gov The findings revealed that the number of carbons in this linker region was a determining factor for selectivity towards the dopamine (B1211576) transporter (DAT). Specifically, shortening the linker from three carbons to two carbons could transform serotonin-norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs) by enhancing potency at the DAT. nih.gov

The table below details findings related to linker modifications.

Linker ModificationCompound SeriesKey Research FindingReference
Varying carbon chain length (2 vs. 3 carbons)4-Benzylpiperidine carboxamidesThe number of carbons in the linker determines selectivity toward the dopamine transporter (DAT). nih.gov
Shortening linker from 3 to 2 carbons4-Benzylpiperidine carboxamidesConverts serotonin-norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs). nih.gov

Preparation of Hybrid Structures Incorporating the Benzoylbenzylpiperidine Fragment

The benzoylbenzylpiperidine scaffold can be integrated into larger, more complex molecules to create hybrid structures with multi-target activity. This approach involves coupling the piperidine core with other pharmacologically relevant moieties.

A notable example is the synthesis of dual-target inhibitors for Alzheimer's disease. mdpi.com In this work, a piperidine derivative was coupled with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) (THQ) fragment. The synthesis involved reacting a (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone intermediate with various substituted benzyl chlorides to install the N-benzyl group. mdpi.com In a separate series, a related intermediate, 6,7-dimethoxy-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, was reacted with different benzoyl chloride derivatives to introduce the N-benzoyl moiety. mdpi.com These multi-step syntheses yield complex hybrids where the benzoyl- or benzyl-piperidine unit is linked to another distinct heterocyclic system.

Exploration of Key Chemical Reactions in Benzoylbenzylpiperidine Synthesis

The synthesis of this compound and its analogues relies on a foundation of fundamental organic reactions.

Nucleophilic substitution is the cornerstone reaction for assembling the benzoylbenzylpiperidine core. The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic carbonyl carbon or benzyl carbon.

N-Benzoylation: The introduction of the benzoyl group is typically achieved via a Schotten-Baumann reaction. This involves treating the parent piperidine (e.g., 4-benzylpiperidine) with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide, to neutralize the HCl byproduct. mdpi.comorgsyn.org

N-Benzylation: The benzyl group is installed by reacting the piperidine nitrogen with a benzyl halide, most commonly benzyl chloride. This reaction is typically carried out in a suitable solvent with a base like potassium carbonate (K₂CO₃) to act as an acid scavenger. mdpi.com

Redox reactions are employed to modify functional groups on the piperidine scaffold or its precursors.

Reduction: Reductions are crucial for synthesizing various intermediates. For example, the carbonyl group of a ketone on the piperidine ring can be reduced to a hydroxyl group. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) has been used to reduce a ketone in a (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone intermediate to a methylene (B1212753) group, transforming a carbonyl linker into an alkyl linker. mdpi.com The reduction of a 1-benzyl-4-piperidone oxime to a 4-amino-1-benzylpiperidine (B41602) has also been reported using sodium metal in alcohol.

Oxidation: While less common for the direct synthesis of the target compound, oxidation reactions can be relevant. The oxidation of related N-benzylated tertiary amines, such as 1,4-dibenzylpiperazine, has been studied using strong oxidizing agents like ruthenium tetroxide (RuO₄). mdpi.com Such reactions can lead to the formation of various oxygenated derivatives by attacking the C-H bonds adjacent to the nitrogen atom. mdpi.com

Condensation and cyclization reactions are used to build more complex structures from benzoylbenzylpiperidine precursors or to form the piperidine ring itself.

Condensation: The Knoevenagel condensation is a prominent example. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. For instance, N-benzyl-4-formylpiperidine can undergo condensation with compounds like 2,4-dinitrophenylhydrazine (B122626) to form hydrazone derivatives. researchgate.net Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) proceeds through a condensation reaction at the 4-position of the piperidine ring. nih.gov Piperidine itself is often used as a basic catalyst for Knoevenagel reactions, such as the reaction between an aldehyde and a malonate ester to form a benzylidene malonate. nih.gov

Cyclization: Advanced methods are used to construct the piperidine ring. Electroreductive cyclization has been demonstrated as a method to synthesize piperidine derivatives from imines and terminal dihaloalkanes in a flow microreactor, offering a modern approach to forming the heterocyclic core. beilstein-journals.org Intramolecular reductive cyclization of a 1,5-diketone monoxime is another pathway to create polysubstituted piperidines. ajchem-a.com

Chiral Synthesis and Stereochemical Control in Benzoylbenzylpiperidine Chemistry

The synthesis of specific stereoisomers of substituted piperidines is a critical endeavor in medicinal chemistry, as the biological activity of such molecules is often highly dependent on their three-dimensional structure. Achieving stereochemical control in the synthesis of benzoylbenzylpiperidines, which possess a potential chiral center at the C4 position of the piperidine ring, requires sophisticated asymmetric synthetic strategies. While direct asymmetric synthesis of this compound is not extensively documented, the principles of chiral synthesis in piperidine chemistry offer a clear roadmap.

Methodologies for inducing chirality in the piperidine ring generally fall into several categories: the use of chiral substrates, the application of chiral auxiliaries, and the development of catalytic asymmetric reactions. youtube.com For instance, a substrate-controlled approach might involve starting with a naturally occurring chiral molecule, such as an amino acid, to construct the piperidine ring with a predefined stereochemistry.

Another powerful strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. youtube.com In the context of benzoylbenzylpiperidines, one could envision a synthetic route where a chiral auxiliary is attached to the piperidine nitrogen or another part of the molecule to control the facial selectivity of an incoming substituent at the C4 position. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach. This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation or hydroboration of a tetrahydropyridine (B1245486) precursor could establish the stereocenter at C4. researchgate.net Similarly, asymmetric cross-coupling reactions can be employed to form the crucial carbon-carbon bond at the C4 position with high enantioselectivity. nih.govresearchgate.net Research into the asymmetric 1,2-oxytrifluoromethylation of styrenes, for instance, highlights the potential of using chiral catalysts to control the formation of new stereocenters in complex molecules. nih.gov

A notable approach in the synthesis of chirally enriched piperidones involves a double aza-Michael reaction to create chiral 2-substituted 4-piperidone building blocks. acs.org These intermediates can then be further functionalized. While this specific example focuses on C2 substitution, the principle of using chiral reactions to create stereochemically defined piperidone scaffolds is directly relevant. Such a chiral piperidone could then be subjected to diastereoselective reactions to install the benzyl group at the C4 position, followed by N-benzoylation. The development of enantioselective total syntheses for complex molecules like Tofacitinib, which features a chiral disubstituted piperidine core, further illustrates the advanced strategies available, including proline-catalyzed hydroxylation as a key step to generate an enantiopure intermediate. researchgate.net

Precursor Utility of 1-Benzyl-4-piperidone in Complex Molecule Synthesis

The compound 1-benzyl-4-piperidone is a cornerstone in the synthesis of a vast array of complex and medicinally relevant molecules. guidechem.com Its utility stems from the reactivity of the ketone at the C4-position and the versatility of the N-benzyl protecting group, which can be readily removed via hydrogenation. guidechem.comdtic.mil This allows for diverse modifications at both the nitrogen and the C4-position, making it an invaluable starting material.

The carbonyl group at the 4-position is a key reactive site that can be transformed into a wide range of functional groups, including hydroxyls, halogens, amines, and cyano groups, facilitating the construction of complex molecular architectures. guidechem.com For example, 1-benzyl-4-piperidone is a crucial intermediate in the synthesis of the Alzheimer's disease drug Donepezil and the antipsychotic Pimozide. guidechem.com It also serves as a precursor in the synthesis of potent analgesics. guidechem.comdtic.mil

Detailed research has demonstrated the application of 1-benzyl-4-piperidone in various synthetic transformations:

Grignard Reactions: Liu Zhanpeng and colleagues synthesized the intermediate 4-(3-trifluoromethyl)phenyl-4-piperidinol with high yield and purity by reacting 1-benzyl-4-piperidone with a Grignard reagent derived from m-bromotrifluoromethylbenzene. guidechem.com

Aldol (B89426) Condensations: It has been used as a scaffold to synthesize N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives through aldol condensation with benzaldehyde (B42025) derivatives. These products have shown potential as cytotoxic agents. guidechem.com

Shapiro and Cross-Coupling Reactions: The Shapiro reaction has been applied to 1-benzyl-4-piperidone to generate a 3,4-unsaturated-4-piperidinyl benzyldimethylsilane. This intermediate readily undergoes palladium-catalyzed cross-coupling reactions with various aryl halides to produce 4-arylpiperidines. nih.govresearchgate.net

Synthesis of Fentanyl Analogs: 1-benzyl-4-piperidone is a direct precursor in the synthesis of benzoylbenzylfentanyl. The synthesis involves reacting it with aniline (B41778) to form 1-benzyl-4-anilinopiperidone, which is subsequently acylated with benzoyl chloride. dea.gov

Reductive Amination: The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, a key intermediate for complex pharmaceutical agents, has been optimized and scaled up, starting from precursors derived from 1-benzyl-4-piperidone. researchgate.net

The following table summarizes the role of 1-benzyl-4-piperidone as a precursor in the synthesis of various complex molecules.

Target Molecule/Intermediate ClassSynthetic TransformationReference
BenzoylbenzylfentanylReaction with aniline followed by acylation with benzoyl chloride dea.gov
4-ArylpiperidinesShapiro reaction followed by palladium-catalyzed cross-coupling nih.govresearchgate.net
PimozideUsed as a key intermediate in the synthesis of this antipsychotic drug guidechem.com
DonepezilServes as a key intermediate for this Alzheimer's disease medication guidechem.com
N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivativesAldol condensation with benzaldehyde derivatives guidechem.com
4-(3-Trifluoromethyl)phenyl-4-piperidinolGrignard reaction with m-bromotrifluoromethylbenzene-derived reagent guidechem.com
Carfentanil IntermediateUsed as a starting material in the Janssen reaction sequence dtic.mil
Menin InhibitorsServes as a crucial intermediate for these potential leukemia therapeutics

The versatility of 1-benzyl-4-piperidone is further highlighted by its use in synthesizing N-benzyl-4-piperidinecarboxaldehyde through reduction of the corresponding nitrile, which itself can be derived from the piperidone. google.com This aldehyde is another valuable intermediate for further elaboration into complex piperidine-containing structures. acs.org The benzyl group's role as a protecting group is convenient, as it is relatively stable but can be removed under specific conditions, allowing for late-stage diversification of the piperidine nitrogen. dtic.mil

Iii. Structure Activity Relationship Sar Studies of Benzoylbenzylpiperidine Derivatives

Influence of Structural Modifications on Biological Activity Profiles

The biological activity of 1-benzoyl-4-benzylpiperidine derivatives is highly sensitive to structural alterations. Modifications can be systematically introduced at several key positions: the benzoyl ring, the benzyl (B1604629) group, the piperidine (B6355638) nitrogen, and the linker connecting the piperidine and benzoyl moieties. These changes can profoundly impact the compound's affinity for its biological targets.

For instance, in the context of cholinesterase inhibition, the nature and position of substituents on the benzoyl ring can significantly alter inhibitory potency. Similarly, modifications to the benzyl group can influence how the molecule fits into the active site of the enzyme. The basicity of the piperidine nitrogen has also been shown to be a critical factor for activity in some derivatives. nih.gov

In the arena of sigma receptor binding, the benzylpiperidine core is a recognized pharmacophore. The nature of the substituent on the piperidine nitrogen and the groups attached to the 4-position of the piperidine ring are crucial for affinity and selectivity towards sigma-1 (σ1) and sigma-2 (σ2) receptors. While direct SAR studies on this compound for sigma receptors are not extensively documented, research on structurally related N-benzylpiperidine derivatives provides valuable insights. These studies consistently highlight the importance of the benzyl group for high-affinity binding.

SAR in Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the regulation of cholinergic neurotransmission. The development of inhibitors for these enzymes is a major strategy in the symptomatic treatment of Alzheimer's disease. Derivatives of this compound have been extensively studied as cholinesterase inhibitors.

The 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold has been a foundation for potent AChE inhibitors. Research has shown that introducing a bulky substituent at the para-position of the benzamide (B126) moiety can substantially increase inhibitory activity. nih.gov Furthermore, the incorporation of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhances potency. nih.gov The basic character of the piperidine nitrogen is also crucial, as N-benzoylpiperidine derivatives with a less basic nitrogen were found to be almost inactive. nih.gov

In a series of related compounds, a derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, emerged as one of the most potent AChE inhibitors with an IC50 value of 0.56 nM. nih.gov Another highly potent inhibitor, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibited an IC50 of 1.2 nM. nih.gov

Rigid analogues have also been explored. Replacing the flexible N-benzoylaminoethyl side chain with a more rigid isoindolin-2-ylethyl group led to more potent activity. nih.gov Further modifications, such as replacing the isoindoline (B1297411) moiety with an indanone structure, maintained high potency. nih.gov Notably, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as Donepezil, is a highly potent AChE inhibitor with an IC50 of 5.7 nM. nih.gov

A study on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives functionalized with a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety showed moderate AChE inhibitory activity, with IC50 values ranging from 28 to 41 µM. mdpi.com Halogen substitution on the benzylpiperidine moiety did not improve activity. mdpi.com However, a phenylacetate (B1230308) derivative of 1-benzylpiperidine with a fluorine atom at the para position of the 2-phenylacetate moiety was identified as the most potent in its series, with an IC50 of 5.10 µM. mdpi.com

While AChE is the primary target for early-stage Alzheimer's disease, BuChE also plays a role in acetylcholine (B1216132) hydrolysis, particularly in the later stages of the disease. Therefore, developing dual inhibitors or selective BuChE inhibitors is also of therapeutic interest.

Many potent AChE inhibitors based on the this compound scaffold exhibit high selectivity for AChE over BuChE. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride showed an 18,000-fold greater affinity for AChE than for BuChE. nih.gov Similarly, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride displayed a remarkable 34,700-fold selectivity for AChE. nih.gov The highly potent AChE inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), also demonstrated high selectivity, with a 1250-fold greater affinity for AChE over BuChE. nih.gov

However, certain structural modifications can shift the selectivity towards BuChE. In a series of phenylacetate and 2-naphthoate (B1225688) derivatives of 1-benzylpiperidine, one compound with a 2-naphthoate moiety displayed a promising profile with good and selective activity against BuChE. mdpi.com This suggests that introducing steric bulk on the benzylpiperidine moiety may enhance selectivity towards BuChE. mdpi.com

SAR in Tyrosinase Enzyme Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for developing treatments for hyperpigmentation disorders. Benzoylpiperidine derivatives have been investigated as tyrosinase inhibitors, with their activity being influenced by the nature of the amide linkage and substitutions on the aromatic rings.

In a study of benzoyl and cinnamoyl piperazine (B1678402)/piperidine amides, it was found that the nature of the acyl group and the piperidine/piperazine ring are crucial for inhibitory activity against both the monophenolase and diphenolase functions of tyrosinase. nih.gov

Benzylpiperidine derivatives generally showed better activity compared to their benzylpiperazine counterparts, suggesting that the second basic nitrogen in the piperazine ring might lead to unfavorable interactions within the enzyme's active site. nih.govacs.org The most potent compound in one study, (4-benzyl-1-piperidyl)-(4-hydroxy-3-methoxy-phenyl)methanone (a vanillic acid derivative), exhibited a pIC50 of 4.99 in the monophenolase assay. nih.gov This highlights the importance of the hydroxyl and methoxy (B1213986) substituents on the benzoyl moiety for potent inhibition.

Table 2: Tyrosinase Inhibitory Activity of Selected Benzoylpiperidine Derivatives

Compound Acid Moiety pIC50 (Monophenolase) pIC50 (Diphenolase)
5a 4-Hydroxybenzoic acid 4.25 < 3.0
5b Vanillic acid 4.99 3.54
5c 3,4-Dihydroxybenzoic acid 4.30 3.82
3a Caffeic acid (piperazine) 3.49 4.18

Data from a study on benzoyl and cinnamoyl piperazine/piperidine amides. nih.gov

SAR in Other Pharmacological Target Interactions

The versatility of the benzoylbenzylpiperidine scaffold extends to other important pharmacological targets, including monoamine oxidases, poly(ADP-ribose) polymerase 1, and opioid receptors.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. nih.gov Studies on pyridazinobenzylpiperidine derivatives have shed light on the structural requirements for potent and selective MAO inhibition. mdpi.comnih.gov

A series of 24 pyridazinobenzylpiperidine derivatives were evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.com The majority of these compounds displayed greater inhibition of MAO-B. mdpi.com The position and nature of the substituent on the phenyl ring of the benzylpiperidine moiety were found to be critical. For instance, a chloro substituent at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition (IC50 = 0.203 μM) and a high selectivity index (SI = 19.04) for MAO-B over MAO-A. mdpi.comnih.gov In contrast, substitutions at the 2- and 4-positions generally led to lower MAO-B inhibition. mdpi.comnih.gov

Table 3: MAO-A and MAO-B Inhibitory Activities of Selected Pyridazinobenzylpiperidine Derivatives

Compound Substitution on Phenyl Ring MAO-A IC50 (μM) MAO-B IC50 (μM) Selectivity Index (SI) for MAO-B
S5 3-Cl 3.857 0.203 19.04
S16 2-CN > 100 0.979 > 102.14
S15 2-F 3.691 > 100 < 0.037
S1 Unsubstituted 19.87 11.23 1.77

Data from a study on pyridazinobenzylpiperidine derivatives. mdpi.com

Poly(ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy. nih.gov While direct SAR studies on this compound derivatives as PARP1 inhibitors are not extensively reported, research on structurally related piperidine-based benzamide derivatives provides valuable insights. nih.gov

In a study focused on developing novel piperidine-based benzamide derivatives as PARP1 inhibitors, several compounds demonstrated potent activity. nih.gov The core structure, which includes a piperidine ring linked to a benzamide moiety, is a key feature for interaction with the PARP1 active site. The substitution pattern on the benzamide ring and the group attached to the piperidine nitrogen are critical for potency. For example, a compound with a 4-fluorobenzyl group on the piperidine nitrogen and a specific benzamide structure (compound 15d in the study) showed an IC50 of 12.02 nM against PARP1. nih.gov

Table 4: PARP1 Inhibitory Activity of Selected Piperidine-Based Benzamide Derivatives

Compound Key Structural Features PARP1 IC50 (nM)
6a Piperidine-benzamide core 8.33
15d 4-Fluorobenzyl on piperidine, specific benzamide 12.02

Data from a study on novel piperidine-based benzamide derivatives. nih.gov Please note these are not direct this compound derivatives but are structurally related.

The opioid receptor system is a primary target for pain management. Benzylpiperidine derivatives have been explored as ligands for opioid receptors, often in the context of dual-target ligands that also interact with sigma receptors to potentially offer a better side-effect profile. nih.gov

A series of 30 benzylpiperidine derivatives were designed and evaluated as dual μ-opioid receptor (MOR) and σ1 receptor (σ1R) ligands. nih.gov The binding affinities for both receptors were found to be sensitive to the structural modifications. One of the most promising compounds from this series exhibited high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM). nih.gov This dual activity suggests that such compounds could be developed as potent analgesics with a potentially reduced risk of opioid-related side effects. nih.gov

Table 5: Opioid and Sigma Receptor Binding Affinities of a Selected Benzylpiperidine Derivative

Compound μ-Opioid Receptor (MOR) Ki (nM) σ1 Receptor (σ1R) Ki (nM)
52 56.4 11.0

Data from a study on benzylpiperidine derivatives as dual MOR/σ1R ligands. nih.gov

Serotonin (B10506) (5-HT) and Dopamine (B1211576) (D) Receptor Interactions

The benzoylpiperidine framework is recognized as a privileged structure in medicinal chemistry for developing ligands that target serotoninergic and dopaminergic systems, which are crucial in the pathology of numerous central nervous system (CNS) disorders. mdpi.com The modulation of serotonin (5-HT) and dopamine (D) receptors is a primary strategy for treating conditions like schizophrenia, depression, and anxiety. mdpi.com

Research into 4-benzylpiperidine (B145979) carboxamides, a closely related class of compounds, has provided significant insights into the structural requirements for interacting with monoamine transporters. nih.gov A study involving 24 synthetic derivatives characterized their effects on the reuptake of serotonin, norepinephrine (B1679862), and dopamine. nih.gov The findings highlighted that substituents on the aromatic ring system play a critical role in determining selectivity. Specifically, compounds featuring a biphenyl (B1667301) group showed a higher degree of inhibition towards the serotonin transporter (SERT), whereas those with a diphenyl group were more potent inhibitors of the dopamine transporter (DAT). nih.gov Further, the position of substituents on a naphthyl ring was also found to be important, with 2-naphthyl substituted compounds generally showing better inhibition of SERT and the norepinephrine transporter (NET) than their 1-naphthyl counterparts. nih.gov

In the context of antipsychotic drug development, the ratio of affinity for 5-HT2A versus D2 receptors (known as the Meltzer's ratio) is a critical parameter. Atypical antipsychotics, which have a lower risk of extrapyramidal side effects, typically exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors. mdpi.com Derivatives containing a 4-(p-fluorobenzoyl)piperidine moiety have shown notable affinity for 5-HT2A, D1, D2, and D4 receptors. mdpi.com

Modifications of the core structure, including the piperidine ring itself, can dramatically alter receptor affinity and selectivity. For instance, in a series of pyridobenzodiazepine derivatives, replacing a flexible N-methylpiperazine side chain with more rigid structures influenced receptor binding profiles significantly. The introduction of a 1-azabicyclo[2.2.1]octane moiety, for example, led to a slight decrease in affinity for D4.2 and 5-HT2A receptors but caused a dramatic increase in affinity for D2L receptors. nih.gov This underscores the importance of the conformational freedom and basicity of the nitrogen-containing ring system in receptor interaction. nih.gov

Structural FeaturePrimary Target SelectivityKey FindingsReference
Biphenyl Group (on carboxamide)Serotonin Transporter (SERT)Exhibits a higher degree of inhibition for SERT compared to DAT. nih.gov
Diphenyl Group (on carboxamide)Dopamine Transporter (DAT)Plays a critical role in selectivity towards DAT. nih.gov
2-Naphthyl SubstitutionSERT & Norepinephrine Transporter (NET)Generally enhances inhibition of both SERT and NET. nih.gov
4-(p-fluorobenzoyl)piperidine Moiety5-HT2A, D1, D2, D4 ReceptorsA recurrent moiety in compounds with notable affinity for multiple serotonin and dopamine receptors. mdpi.com

Influenza Hemagglutinin (HA) Fusion Peptide Interaction

Beyond their neurological applications, derivatives of the benzylpiperidine scaffold have been identified as potent inhibitors of the influenza A virus, specifically targeting the hemagglutinin (HA) protein. csic.esnih.gov HA is essential for the viral entry process, making it an attractive target for antiviral drug development. nih.govexplorationpub.com

A class of N-benzyl-4,4-disubstituted piperidines has been identified as effective fusion inhibitors with specific activity against the H1N1 subtype of influenza A. csic.esnih.gov These compounds act by inhibiting the pH-induced conformational change in HA that is necessary for the fusion of the viral and endosomal membranes, a critical step in the viral life cycle. nih.gov

Computational and mechanistic studies have revealed that these inhibitors bind to a previously unrecognized pocket located at the base of the HA2 stem, in close proximity to the fusion peptide. csic.esnih.gov The binding is stabilized by a series of specific molecular interactions:

A direct π-stacking interaction occurs between the N-benzylpiperidine moiety of the inhibitor and the phenylalanine residue at position 9 of the HA2 subunit (F9HA2). nih.gov

This interaction is further strengthened by an additional π-stacking interaction with a tyrosine residue (Y119HA2). nih.gov

A salt bridge forms between the protonated nitrogen of the piperidine ring and a glutamic acid residue (E120HA2). nih.gov

These specific interactions provide a structural basis for the observed SAR and explain the H1N1-specific activity of this class of inhibitors. nih.gov The discovery of this novel binding site and the elucidation of the inhibitor's mechanism of action represent a significant advancement in the development of new anti-influenza therapeutics. nih.govmdpi.com

Inhibitor ClassTargetMechanism of ActionKey Molecular InteractionsReference
N-benzyl-4,4-disubstituted piperidinesInfluenza A (H1N1) Hemagglutinin (HA)Inhibition of low pH-induced HA-mediated membrane fusion.π-stacking with F9HA2 and Y119HA2; Salt bridge with E120HA2. csic.esnih.gov

Role of Substituents on the Benzoyl and Benzyl Moieties in Modulating Activity

Substitutions on both the benzoyl and benzyl rings of the core scaffold are a critical determinant of biological activity and target selectivity.

For interactions with neurological receptors, specific substitutions can fine-tune the affinity for monoamine transporters. As noted previously, the choice between a biphenyl or a diphenyl group on the carboxamide portion of 4-benzylpiperidine carboxamides can switch the selectivity between SERT and DAT, respectively. nih.gov In the context of the benzoyl moiety, the introduction of a fluorine atom at the para-position (4-fluoro) is a common strategy. The 4-(p-fluorobenzoyl)piperidine fragment is frequently found in compounds designed for high affinity at both serotonin and dopamine receptors. mdpi.com Similarly, for 1-benzyl-tetrahydroisoquinoline derivatives, halogen substitutions on the benzyl ring were found to be an important factor in modulating affinity for dopamine receptors. nih.gov

In the realm of antiviral activity, substitutions on the N-benzyl group have a profound impact. Research on N-benzyl-4,4-disubstituted piperidine inhibitors of influenza revealed that a 4-fluorobenzyl analogue possessed an inhibitory activity five times higher than the corresponding unsubstituted benzyl compound. csic.es This highlights the positive contribution of electron-withdrawing groups at the para-position of the benzyl ring to the antiviral potency.

Impact of Piperidine Ring Modifications and Conformation on SAR

Modifications to the central piperidine ring, including its substitution pattern and conformational rigidity, are crucial for determining the pharmacological profile of these derivatives.

In the development of influenza HA inhibitors, the 4,4-disubstitution of the piperidine ring was a key area of SAR exploration. csic.esmdpi.com The nature of these substituents was found to be critical. For instance, when a cyclopropyl (B3062369) group was present at one of the 4-positions, the SAR trend for the other substituent changed significantly compared to analogues without the cyclopropyl group. csic.es An analogue with an aspartic acid methyl ester (Asp(OMe)) group was found to be more active than derivatives with hydrophobic alkyl or aromatic moieties at the same position, indicating a preference for certain polar or conformational features. csic.es

For neurological targets, the conformation and basicity of the piperidine ring are paramount. Studies comparing piperazine-containing compounds to derivatives with more conformationally restricted rings, such as 1-azabicyclo[2.2.1]octane, showed a dramatic shift in selectivity between dopamine receptor subtypes. nih.gov While affinity for D4.2 and 5-HT2A receptors decreased with the rigid analogue, affinity for D2L receptors increased significantly, demonstrating that subtle changes in the geometry and positioning of the basic nitrogen atom can have profound effects on receptor binding. nih.gov Furthermore, the piperidine ring itself can participate in binding through hydrophobic contacts with amino acid residues in the target's active site, as seen in studies with human carbonic anhydrase inhibitors. nih.gov

Iv. Molecular Mechanisms and Biological Target Interactions of Benzoylbenzylpiperidines

Mechanistic Elucidation of Enzyme Inhibition by Benzoylbenzylpiperidines

Benzoylbenzylpiperidine derivatives have been identified as inhibitors of several key enzymes. Their inhibitory mechanisms are rooted in their ability to bind to the active or allosteric sites of these enzymes, preventing the binding and processing of natural substrates.

Acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission, has been a primary target for inhibitors in the management of conditions like Alzheimer's disease. mdpi.com Molecular docking studies on N-benzylpiperidine derivatives, a core component of the title compound's structure, have provided significant insights into their binding mechanisms within the AChE active site.

These studies reveal that the benzylpiperidine moiety can fit into the active site gorge of the enzyme. The binding is stabilized by specific non-covalent interactions with key amino acid residues. Notably, π-π stacking interactions are frequently observed between the aromatic ring of the N-benzylpiperidine group and the aromatic side chains of tryptophan (Trp286) and tyrosine (Tyr72, Tyr337, Tyr341) residues within the catalytic and peripheral anionic sites of AChE. mdpi.com In some binding modes, the benzyloxy portion of related inhibitors, which mimics the benzylpiperidine structure of established drugs like donepezil, interacts via π-π stacking with Trp86. nih.gov Furthermore, docking of benzamide (B126) derivatives containing a piperidine (B6355638) core has shown that the carbonyl group can form a crucial hydrogen bond with the Tyr121 residue in the AChE active site. researchgate.net These interactions collectively anchor the inhibitor within the active site, blocking the entry and hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.comresearchgate.net

Table 1: Key Amino Acid Interactions for Benzylpiperidine Derivatives in the AChE Active Site
Interacting Ligand MoietyAChE ResidueInteraction TypeReference
N-Benzylpiperidine Aromatic RingTrp286π-π Stacking mdpi.com
N-Benzylpiperidine Aromatic RingTyr341π-π Stacking mdpi.com
N-Benzylpiperidine Aromatic RingTyr337π-π Stacking mdpi.com
N-Benzylpiperidine Aromatic RingTyr72π-π Stacking mdpi.com
Benzamide Carbonyl GroupTyr121Hydrogen Bond researchgate.net
Benzyloxy Moiety (Donepezil mimic)Trp86π-π Stacking nih.gov

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. Benzoyl and cinnamoyl piperidine amides have been investigated as tyrosinase inhibitors. Docking studies suggest that these compounds can be accommodated within the catalytic site of mushroom tyrosinase. The flexibility imparted by the benzyl (B1604629) group may allow for better positioning within the binding site. The binding mode can involve hydrophobic interactions with adjacent pockets and, in some cases, π-cation interactions. The catalytic function of tyrosinase is dependent on two copper ions, designated CuA and CuB, which are coordinated by several conserved histidine residues. Inhibitors can interfere with this catalytic cycle.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netmdpi.com Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory conditions. researchgate.netontosight.ai Benzylpiperidine derivatives have been developed as a class of potent and reversible MAGL inhibitors. researchgate.netnih.gov

Molecular modeling studies indicate that benzylpiperidine-based inhibitors position themselves near the entrance of the MAGL binding site. unisi.it Despite this positioning, they maintain crucial hydrogen-bond interactions within the active site, which contributes to their inhibitory potency. unisi.it The development of these inhibitors often involves modifying the piperidine scaffold to optimize interactions. For example, adding a fluorine atom to the phenolic ring of some benzylpiperidine derivatives was found to be highly beneficial for MAGL inhibition potency. unisi.it The reversibility of these inhibitors is a key feature, distinguishing them from irreversible inhibitors that form covalent bonds with the catalytic serine residue of the enzyme. mdpi.com

Table 2: Inhibitory Activity of Representative Benzylpiperidine Derivatives against MAGL
Compound ModificationTarget EnzymeIC50 ValueReference
Benzylpiperidine derivative 9hMAGL40.4 ± 4.7 nM unisi.it
Benzylpiperidine derivative 13hMAGL199 nM unisi.it
Benzylpiperidine derivative 16hMAGL193 nM unisi.it
Benzylpiperidine derivative 18hMAGL198 nM unisi.it

Molecular Basis of Sigma Receptor Binding and Modulation

Sigma receptors, comprising sigma-1 (S1R) and sigma-2 (S2R) subtypes, are chaperone proteins involved in a wide range of cellular functions and are targets for various therapeutic agents. nih.govmdpi.com Benzoyl- and benzylpiperidine derivatives have been shown to possess significant affinity for these receptors. nih.gov

The interaction between a ligand and a receptor is fundamentally governed by thermodynamics and kinetics. The binding affinity, often expressed as the inhibition constant (Ki), is directly related to the Gibbs free energy of binding (ΔG) and reflects the stability of the ligand-receptor complex. Several benzylpiperidine and related benzylpiperazine derivatives have been evaluated for their binding affinities at sigma receptors. nih.govnih.gov

For instance, the benzylpiperidine derivative 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1 in the cited study) was found to have a high affinity for S1R with a Ki value of 3.2 nM. nih.gov Another derivative showed a Ki of 24 nM for S1R with a 50-fold selectivity over S2R. nih.gov The kinetics of binding, which describe the rates of association (kon) and dissociation (koff), have been studied for other piperidine-based S1R ligands using radiotracer techniques. These studies reveal distinct in vivo kinetic profiles, including differing brain uptake and retention rates (characterized by parameters like k3' and k4), which can influence a ligand's pharmacological effect. nih.gov While specific thermodynamic data (enthalpy and entropy changes) for 1-benzoyl-4-benzylpiperidine are not detailed, the high-affinity binding observed for its structural analogs suggests a thermodynamically favorable interaction.

Table 3: Sigma Receptor Binding Affinities for Representative Benzylpiperidine/Piperazine (B1678402) Derivatives
CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Compound 1 (benzylpiperidine derivative)σ1R3.2 nM nih.gov
Compound 2 (benzylpiperidine derivative)σ1R24 nM nih.gov
Haloperidol (reference)σ1R2.5 nM nih.gov
Compound 15 (benzylpiperazine derivative)σ1R1.6 nM nih.gov

The structural basis for ligand binding to sigma receptors has been elucidated through X-ray crystallography and molecular modeling. uniba.itthealonlab.org The S1R binding site is characterized as a β-barrel with a largely hydrophobic interior. uniba.it A proposed binding model for various ligands suggests a common pharmacophore involving two key sites: one that binds an aromatic group and a second that interacts with the lone pair of electrons on the piperidine nitrogen. njit.edu

Docking analyses of potent benzylpiperidine S1R agonists suggest they adopt a conformation that fits these pharmacophoric elements, similar to reference ligands like haloperidol. nih.gov The binding is driven by hydrophobic interactions between the ligand's aromatic moieties (such as the benzyl group) and the hydrophobic residues lining the receptor's internal cavity. uniba.it Increasing the length of a linker chain in some ligands can enhance S1R affinity by allowing a terminal phenoxy moiety to better occupy this hydrophobic region and establish more extensive interactions. uniba.it Conversely, excessive substitution can lead to steric clashes and a loss of affinity. uniba.it The protonated nitrogen of the piperidine ring is considered a key interaction point, likely forming a hydrogen bond or an ionic interaction within the binding pocket. nih.govnjit.edu

Agonistic and Antagonistic Profiles at Sigma Receptors

The N-benzylpiperidine scaffold, a core component of this compound, is a well-established pharmacophore for sigma (σ) receptor ligands. Research into a variety of N-substituted piperidine derivatives has revealed their capacity to bind with high affinity and varying degrees of selectivity to the two main sigma receptor subtypes, σ₁ and σ₂.

A series of N-(1-benzylpiperidin-4-yl)arylacetamides demonstrated a consistent preference for the σ₁ receptor over the σ₂ receptor. nih.govresearchgate.net The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, showed significant affinity for the σ₁ receptor. nih.govresearchgate.net Structure-activity relationship (SAR) studies have elucidated the influence of various substitutions. For instance, replacing the phenyl ring of the acetamide (B32628) group with aromatic systems like thiophene (B33073) or naphthyl did not significantly alter σ₁ affinity, whereas introducing imidazole (B134444) or pyridyl rings led to a drastic decrease in binding. nih.govresearchgate.net Conversely, adding halogen substituents to the aromatic rings of both the phenylacetamide and the N-benzyl groups tended to increase affinity for the σ₂ receptor while maintaining σ₁ affinity, thereby reducing selectivity. nih.govresearchgate.net

Certain compounds within this class exhibit exceptional selectivity for the σ₁ receptor, with ratios of affinity (Kᵢ σ₂ / Kᵢ σ₁) exceeding 100. nih.govresearchgate.net The electrostatic properties of substituents on the arylacetamide portion have been identified as a strong influencing factor for σ₁ receptor binding. nih.govresearchgate.net In other related series, such as aralkyl derivatives of 4-benzylpiperidine (B145979), modifications to the aralkyl group produced a wide range of affinities and selectivities for σ₁ and σ₂ receptors. ebi.ac.uknih.gov The nature of the linker between the 1-benzylpiperidine (B1218667) moiety and other parts of the molecule also plays a critical role in determining σ₁ receptor affinity. nih.gov For example, in one series of pyridine (B92270) dicarbonitriles, increasing the alkylamino linker length from one to three carbons resulted in a significant increase in binding affinity for the human σ₁ receptor. nih.gov

While binding assays determine affinity, functional assays or behavioral models are necessary to establish whether a ligand acts as an agonist or antagonist. For many N-benzylpiperidine derivatives, an antagonist profile at the σ₁ receptor has been identified. nih.govunict.it For instance, some compounds that bind with high affinity have been shown to produce antinociceptive and anti-allodynic effects in pain models, consistent with σ₁ receptor antagonism. nih.govunict.it The interaction with the σ₁ receptor is thought to involve key residues; crystallographic and modeling studies suggest that a basic nitrogen in the piperidine ring forms a key interaction with the Glu172 residue, while the benzyl group participates in π-π stacking interactions within the receptor's binding pocket. chemrxiv.org

Table 1: Sigma Receptor Binding Affinities of Selected N-Benzylpiperidine Derivatives

Compound/Seriesσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁)Source(s)
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide3.4408120 nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues (Compound 1)3.9390100 nih.govresearchgate.net
N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues (Compound 18)5.6>686>122 nih.govresearchgate.net
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45420.5290 nih.gov
N-Phenylpropyl-4-benzylpiperidine AnaloguesVariedVariedN/A umsystem.edu
Aralkyl derivatives of 4-benzylpiperidineVariedVaried0.1 - 9 ebi.ac.uknih.gov

Interaction with Other Neurotransmitter Systems at a Molecular Level

Derivatives containing the this compound core structure have been investigated for their interactions with various neurotransmitter systems beyond sigma receptors, revealing a potential for polypharmacology.

Cholinergic System: The N-benzylpiperidine motif is a key pharmacophoric element in compounds that act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. mdpi.comnih.gov Certain 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives have been specifically designed as dual-target inhibitors of both AChE and the serotonin (B10506) transporter. mdpi.com Molecular docking studies of these inhibitors with human AChE suggest that the N-benzylpiperidine moiety engages in π-π stacking interactions with tyrosine residues (e.g., Tyr341, Tyr337, Tyr72) at the enzyme's active site, contributing to the stability of the ligand-enzyme complex. mdpi.com

Furthermore, N-benzylpiperidine derivatives have been identified as antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). csic.esnih.govacs.org Studies have shown that these compounds can display submicromolar IC₅₀ values at homomeric α7 nAChRs, with a preference for this subtype over heteromeric α3β4 and α4β2 nAChRs. nih.govacs.org The mechanism of this antagonism is suggested to be noncompetitive, indicating that these molecules may act as negative allosteric modulators. nih.govacs.org

Serotonergic and Dopaminergic Systems: The interaction of benzylpiperidine derivatives with monoamine transporters and receptors is complex and highly dependent on specific structural features. Certain 4-benzylpiperidine carboxamides have been shown to inhibit the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov Structural modifications can tune the selectivity; for example, compounds with a biphenyl (B1667301) substituent tend to show stronger inhibition of SERT, whereas those with diphenyl groups can exhibit potent inhibition of DAT. nih.gov

Some aralkyl derivatives of 4-benzylpiperidine, while often selective for sigma receptors, have also been found to possess high affinity for the serotonin 5-HT₁ₐ receptor, in some cases acting as partial agonists. ebi.ac.uknih.gov Similarly, certain N-benzylpiperidine derivatives have been shown to inhibit 5-HT₃ₐ serotonin receptors. nih.govacs.org In the dopamine system, a series of benzyloxy piperidine-based compounds were characterized as selective dopamine D₄ receptor antagonists. nih.gov Molecular modeling of these interactions points to the piperidine nitrogen interacting with an aspartate residue (Asp115) and the benzyl group engaging in π-π stacking with a phenylalanine residue (Phe410) within the D₄ receptor. nih.gov Notably, many N-(1-benzylpiperidin-4-yl)arylacetamide analogues that bind potently to sigma receptors show no significant affinity for dopamine D₂/D₃ receptors, highlighting the possibility of designing selective ligands. nih.gov

Elucidation of Molecular Mechanisms in Viral Fusion Inhibition

A significant area of research for N-benzylpiperidine derivatives has been their activity as antiviral agents, specifically as inhibitors of influenza virus entry into host cells. csic.esnih.gov A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent fusion inhibitors with specific activity against the influenza A H1N1 subtype. csic.esnih.govmdpi.comx-mol.com

The mechanism of action for these compounds is the inhibition of the pH-triggered conformational change in the viral hemagglutinin (HA) protein, which is essential for the fusion of the viral and endosomal membranes. csic.esx-mol.comnih.gov This process is a critical step for the release of the viral genome into the host cell cytoplasm. nih.gov

Computational and mutational studies have provided a detailed molecular picture of this interaction. csic.esmdpi.comx-mol.com These inhibitors bind to a novel, previously unrecognized pocket located at the bottom of the HA₂ subunit's stem, in close proximity to the hydrophobic fusion peptide. csic.esmdpi.comx-mol.com The binding is stabilized by a set of specific molecular interactions:

A direct π-stacking interaction occurs between the N-benzylpiperidine ring of the inhibitor and the aromatic ring of a phenylalanine residue at position 9 of the HA₂ subunit (F9HA2). csic.esx-mol.com

This interaction is further stabilized by an additional π-stacking interaction with a tyrosine residue at position 119 of HA₂ (Y119HA2). csic.esx-mol.com

A salt bridge is formed between the protonated nitrogen of the piperidine ring and the negatively charged side chain of a glutamic acid residue at position 120 of HA₂ (E120HA2). csic.esx-mol.com

This identified binding site and the associated interactions provide a structural explanation for the observed structure-activity relationships and the specific activity of these compounds against the H1N1 subtype. csic.es The discovery of this unique binding mechanism, targeting the fusion peptide region of hemagglutinin, establishes the N-benzylpiperidine scaffold as a promising starting point for the development of novel anti-influenza therapeutics. csic.esnih.gov

V. Computational Chemistry and Molecular Modeling of Benzoylbenzylpiperidines

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models are then used to predict the activity of novel, unsynthesized analogs.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a series of molecules to their steric and electrostatic fields. This method requires a dataset of aligned molecules with known activities to generate a predictive model. No published CoMFA studies specifically involving 1-benzoyl-4-benzylpiperidine have been found.

Three-Dimensional QSAR (3D-QSAR) Approaches

Beyond CoMFA, other 3D-QSAR methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), also contribute to understanding the structural requirements for biological activity. These approaches analyze different molecular fields, including hydrophobic and hydrogen bond donor/acceptor fields. There is currently no available literature detailing 3D-QSAR models for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This allows for the elucidation of binding modes and the estimation of binding affinity.

Prediction of Binding Modes and Affinities

To perform molecular docking, a defined biological target (e.g., an enzyme or receptor) for this compound must be known and its three-dimensional structure available. Subsequently, docking algorithms can predict how the compound fits into the active site and estimate the strength of the interaction. No such studies have been published for this compound.

Analysis of Hydrophobic and Electrostatic Interactions

A detailed analysis of the intermolecular interactions, such as hydrophobic contacts, hydrogen bonds, and electrostatic interactions, between a ligand and its target is a crucial output of molecular docking. This information is vital for structure-based drug design. In the absence of docking studies for this compound, this analysis cannot be performed.

Conformational Analysis and Dynamic Studies via Computational Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time. There is no specific research available on the conformational preferences and dynamics of this compound.

Theoretical Calculations of Rotational Barriers (e.g., Amide C-N Bond)

The rotation around the amide C-N bond in this compound is a critical determinant of its three-dimensional shape and, consequently, its biological activity. This rotation is hindered due to the partial double bond character of the C-N bond, arising from resonance between the lone pair of the nitrogen atom and the carbonyl group's pi system. This restricted rotation leads to the existence of distinct rotational isomers, or rotamers.

Theoretical calculations, typically employing quantum mechanics methods such as Density Functional Theory (DFT), are used to quantify the energy barrier of this rotation. By calculating the molecule's energy at various dihedral angles of the C-N bond, a potential energy surface can be generated. The peak of this surface represents the transition state, and the energy difference between the ground state and the transition state is the rotational energy barrier.

Table 1: Conceptual Data for Rotational Barrier Calculation

Computational MethodBasis SetParameter CalculatedConceptual Finding
Density Functional Theory (DFT)e.g., 6-31G* or higherRotational Energy Barrier (kcal/mol)The energy barrier for amide C-N bond rotation is expected to be significant, leading to distinct, stable conformers that can influence receptor binding.
Ab initio (e.g., MP2)e.g., aug-cc-pVDZTransition State GeometryThe transition state is characterized by a pyramidalized nitrogen and a C-N bond length intermediate between a single and double bond.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound over time. nih.govyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves and changes shape in a simulated environment, such as in a solvent or near a biological receptor. youtube.com

For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can reveal the preferred conformations and the transitions between them. Key conformational features include the chair, boat, or twist-boat conformations of the piperidine (B6355638) ring, the orientation of the equatorial or axial benzyl (B1604629) group, and the rotation around the benzoyl group's C-N amide bond.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the system's trajectory is calculated over a period ranging from nanoseconds to microseconds. nih.govmdpi.com Analysis of this trajectory can provide information on:

Conformational Preferences: Identifying the most stable and frequently occurring conformations.

Flexibility: Quantifying the root-mean-square fluctuation (RMSF) of atomic positions to identify rigid and flexible regions of the molecule.

Hydrogen Bonding: Analyzing the formation and lifetime of intra- and intermolecular hydrogen bonds.

Solvation: Understanding how the molecule interacts with the surrounding solvent. mdpi.com

Studies on related piperidine and piperazine (B1678402) derivatives have utilized MD simulations to understand their interaction with biological targets, revealing key amino acid residues involved in binding. nih.govrsc.orgmdpi.com These simulations are crucial for understanding how the ligand adapts its conformation to fit within a binding pocket. nih.govrsc.org

Table 2: Typical Parameters for Molecular Dynamics Simulations of Benzoylbenzylpiperidines

ParameterTypical Value/MethodPurpose
Force Fielde.g., CHARMM, AMBER, GROMOSDefines the potential energy function of the system.
Simulation Time100 ns - 1 µsTo ensure adequate sampling of the conformational space.
EnsembleNPT (constant Number of particles, Pressure, Temperature)To simulate realistic laboratory conditions.
AnalysisRMSD, RMSF, Dihedral Angle DistributionTo quantify conformational stability, flexibility, and preferences.

Virtual Screening and De Novo Design of Novel Benzoylbenzylpiperidine Ligands

The this compound scaffold can serve as a valuable starting point for the discovery of new bioactive molecules through virtual screening and de novo design.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If the three-dimensional structure of the target is known, structure-based virtual screening (SBVS), often employing molecular docking, is used. mdpi.com In this process, candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function.

For the benzoylbenzylpiperidine class, a library of derivatives could be screened against a specific receptor to identify compounds with improved binding scores or more favorable interactions. Ligand-based virtual screening (LBVS) can also be employed, where a known active molecule is used as a template to find other molecules with similar properties, without requiring the receptor's structure. mdpi.comnih.gov

De Novo Design is a computational method for designing novel molecules from scratch. nih.gov Instead of searching existing libraries, de novo design algorithms build new molecules piece by piece within the constraints of a target's binding site. Starting with a fragment or a scaffold like benzoylpiperidine, these programs can add functional groups to optimize interactions with the receptor, potentially leading to the design of highly potent and selective ligands. nih.gov Computational studies on benzylpiperazine derivatives have demonstrated the potential of this approach to generate selective inhibitors for specific protein targets. nih.gov

Table 3: Computational Approaches for Ligand Discovery

TechniqueDescriptionApplication to Benzoylbenzylpiperidines
Structure-Based Virtual Screening (SBVS)Docking large compound libraries into a target receptor's binding site.To identify novel benzoylbenzylpiperidine derivatives with high predicted affinity for a specific biological target.
Ligand-Based Virtual Screening (LBVS)Searching for molecules with similar properties to a known active ligand.To find diverse scaffolds that mimic the pharmacophoric features of an active benzoylbenzylpiperidine.
De Novo DesignBuilding new molecules within the active site of a target receptor.To generate novel, optimized ligands based on the benzoylbenzylpiperidine scaffold with enhanced potency and selectivity.

Vi. Advanced Analytical Techniques in Benzoylbenzylpiperidine Research Applications

Spectroscopic Methods for Elucidating Complex Structures and Dynamics

Spectroscopy is a cornerstone in the study of molecular structures and dynamics. By probing the interactions of molecules with electromagnetic radiation, researchers can glean a wealth of information about chemical bonding, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-benzoyl-4-benzylpiperidine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzoyl group, the benzyl (B1604629) group, and the piperidine (B6355638) ring. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), while the aliphatic protons of the piperidine ring and the benzylic methylene (B1212753) protons would be found in the upfield region. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic signal for the carbonyl carbon of the benzoyl group (around 170 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. For instance, COSY would reveal the coupling between adjacent protons within the piperidine ring, while HSQC would correlate each proton signal with its directly attached carbon atom. This is particularly useful for assigning the complex and often overlapping signals of the piperidine ring protons.

Variable-Temperature (VT) NMR: The piperidine ring can exist in different conformations, primarily chair forms, which can interconvert. Additionally, rotation around the amide bond of the benzoyl group can be restricted. Variable-temperature NMR studies can provide insights into these dynamic processes. optica.orgresearchgate.net By recording NMR spectra at different temperatures, researchers can study the kinetics of conformational changes. optica.org For instance, at low temperatures, the interconversion between conformers may slow down sufficiently to allow for the observation of separate signals for each conformer. researchgate.net This can provide thermodynamic and kinetic data about the rotational barriers and conformational preferences of the molecule. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on data for structurally similar compounds like 1-benzyl-4-piperidone and other piperidine derivatives. Actual experimental values may vary.

Proton Type Predicted Chemical Shift (ppm)
Benzoyl Aromatic Protons7.20 - 7.50
Benzyl Aromatic Protons7.10 - 7.30
Benzylic Methylene Protons (-CH₂-Ph)2.50 - 2.70
Piperidine Ring Protons1.50 - 4.00

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ijsdr.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. The resulting IR spectrum is a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O Stretch: A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the carbonyl group of the benzoyl amide.

C-N Stretch: An absorption band in the range of 1200-1350 cm⁻¹ for the carbon-nitrogen bond of the amide.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ due to the C-H bonds of the benzene (B151609) rings.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring and the benzylic methylene group.

Aromatic C=C Bending: Characteristic peaks in the fingerprint region (below 1500 cm⁻¹) that can help confirm the presence of the aromatic rings.

Studies on similar compounds, such as 4-benzylpiperidine (B145979), have utilized IR spectroscopy to confirm their structural features. scienceopen.comhbku.edu.qaresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound This table is illustrative and based on general IR correlation charts and data for related compounds.

Functional Group Characteristic Absorption Range (cm⁻¹)
Amide C=O Stretch1630 - 1680
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C-N Stretch1200 - 1350
Aromatic C=C Bending1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scholarsresearchlibrary.com Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, promoting these electrons to higher anti-bonding molecular orbitals.

In this compound, the benzoyl and benzyl groups contain aromatic rings, which have delocalized π-electron systems. The benzoyl group, with its conjugated system of the benzene ring and the carbonyl group, would be expected to show characteristic π → π* transitions. The formation of charge-transfer complexes with electron acceptors can also be studied using this technique, which often results in the appearance of new absorption bands in the visible region. scienceopen.comhbku.edu.qaresearchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). scielo.brmdpi.com This allows for the determination of the elemental formula of a compound, as the precise mass is unique to a specific combination of atoms. For this compound (C₂₀H₂₃NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated theoretical mass. Advances in HRMS are crucial for the analysis of new compounds. scielo.br

The fragmentation of piperidine alkaloids has been investigated using electrospray ionization tandem mass spectrometry (ESI-MS/MS), which helps in elucidating the structures of these compounds. nih.govscielo.br The fragmentation patterns of benzoyl-containing compounds often involve the loss of the benzoyl group or related fragments. nih.gov In the case of this compound, characteristic fragment ions would be expected from the cleavage of the benzoyl group (C₆H₅CO), the benzyl group (C₆H₅CH₂), and fragmentation of the piperidine ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₂₀H₂₃NO) This table is illustrative and based on theoretical calculations.

Ion Formula Calculated m/z Expected Fragment Loss
[M+H]⁺[C₂₀H₂₄NO]⁺294.1858-
[M-C₇H₇]⁺[C₁₃H₁₆NO]⁺202.1232Loss of benzyl radical
[M-C₇H₅O]⁺[C₁₃H₁₈N]⁺188.1439Loss of benzoyl radical
[C₇H₅O]⁺[C₇H₅O]⁺105.0340Benzoyl cation
[C₇H₇]⁺[C₇H₇]⁺91.0548Tropylium ion (from benzyl group)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing precise information about bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

In the study of piperidine derivatives, X-ray crystallography has been used to elucidate the fine details of their molecular architecture. For instance, the analysis of structurally related compounds like N′-(1-benzylpiperidin-4-yl)acetohydrazide and various 1-benzoyl-4-substituted piperazines has consistently revealed that the central piperidine or piperazine (B1678402) ring adopts a stable chair conformation. nih.govnih.govresearchgate.net

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. nih.gov The data is processed using specialized software to solve and refine the crystal structure. nih.govnih.gov For example, studies on 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) involved data collection on a Bruker D8 Venture diffractometer, and the structure was solved using programs like SHELXT. researchgate.net The refinement process typically involves full-matrix least-squares on F², providing a detailed model of the molecular structure. nih.govnih.gov

The resulting crystallographic data includes unit cell parameters, space group, and atomic coordinates. In a study of N′-(1-benzylpiperidin-4-yl)acetohydrazide, the crystal structure was determined to be monoclinic, with the space group Cc. nih.gov Such detailed structural information is vital for computational studies, such as molecular docking, where the experimentally determined conformation can be compared to docked poses to validate the computational model. researchgate.net

Table 1: Example Crystallographic Data for a Benzoylpiperazine Derivative

Parameter Value Reference
Compound 1-benzoyl-4-(4-nitrophenyl)piperazine researchgate.net
Chemical Formula C₁₇H₁₇N₃O₃ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Pna2₁ researchgate.net
a (Å) 18.7779 (4) researchgate.net
b (Å) 10.0699 (2) researchgate.net
c (Å) 15.7288 (3) researchgate.net
Temperature (K) 90 researchgate.net

This table presents data for a structurally related compound to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatographic techniques are fundamental in synthetic chemistry for both the purification of products and the assessment of their purity. In the context of this compound and its analogues, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely utilized.

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely applied in the analysis of benzoylpiperidine derivatives to ensure their purity, which is often a prerequisite for biological assays. Research studies frequently report that target compounds are of high purity, typically ≥95%, as determined by HPLC analysis. unipi.it

The method involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component.

For benzoylpiperidine derivatives, reversed-phase HPLC is commonly employed. unipi.it This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724). unipi.it A gradient can be applied where the composition of the mobile phase is changed over time to achieve optimal separation. unipi.it Detection is frequently performed using a UV detector, with a common wavelength being 254 nm. unipi.it The method is also scalable and can be adapted for preparative separation to isolate and purify impurities or the main compound itself. sielc.com

Table 2: Example HPLC Conditions for Analysis of Benzoylpiperidine Derivatives

Parameter Condition Reference
Column Kinetex EVO C18 (5 µm, 150 × 4.6 mm) unipi.it
Mobile Phase A Water unipi.it
Mobile Phase B Acetonitrile (CH₃CN) unipi.it
Gradient From 25% B to a higher percentage over time unipi.it
Detection UV at 254 nm unipi.it

Thin-Layer Chromatography is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for the initial assessment of product purity. mdpi.comunisi.it It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their affinity for the stationary phase versus the mobile phase.

In the synthesis of 1-benzoylpiperidine (B189436) derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. mdpi.com For instance, the reaction to produce tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate, a precursor, was monitored by TLC using ethyl acetate (B1210297) as the mobile phase. mdpi.com The separated spots are visualized, often under UV light if the compounds are UV-active, and the retention factor (Rf) value for each spot is calculated. A pure compound should ideally show a single spot on the TLC plate. researchgate.net

Table 3: Example TLC Conditions for Monitoring Synthesis of Piperidine Derivatives

Parameter Condition Reference
Stationary Phase Silica-gel-pre-coated F254 plates mdpi.com
Mobile Phase Ethyl acetate or Methanol (depending on the specific reaction) mdpi.com
Visualization UV light -

Vii. Future Research Directions and Unexplored Avenues for 1 Benzoyl 4 Benzylpiperidine and Analogues

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity and Potency

The quest for improved therapeutic agents is driving the design and synthesis of new 1-benzoyl-4-benzylpiperidine analogues. Research efforts are concentrated on modifying the core structure to achieve greater potency and, crucially, higher selectivity for specific biological targets. This involves a detailed exploration of structure-activity relationships (SAR), where systematic changes to the molecule's chemical structure are correlated with changes in biological activity.

For instance, studies on N-benzylpiperidine derivatives have shown that substituents on the aromatic rings and the length of linker chains can dramatically influence a compound's ability to inhibit targets like acetylcholinesterase (AChE), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). mdpi.comnih.govnih.gov Derivatives with a three-carbon linker between the piperidine (B6355638) nitrogen and an amide group displayed better dual inhibition of SERT and NET than those with a two-carbon linker. nih.gov Similarly, the nature of aromatic substituents, such as biphenyl (B1667301) versus diphenyl groups, plays a critical role in determining selectivity for the dopamine (B1211576) transporter (DAT) over SERT. nih.gov

Future work will likely involve the synthesis of extensive libraries of analogues with diverse substitutions on both the benzoyl and benzyl (B1604629) rings. The goal is to fine-tune the electronic and steric properties of the molecule to optimize interactions with the target's binding site. For example, introducing heteroaromatic rings or specific functional groups could lead to novel interactions and enhanced selectivity. nih.gov Research into agonists for the mu-opioid receptor (MOR) has shown that the linker between the piperidine and phenyl rings, as well as the substituent pattern on the phenyl ring, are pivotal for binding affinity and selectivity. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Piperidine Analogues

Structural ModificationTarget(s)Observed Effect on Activity/SelectivityReference
3-carbon vs. 2-carbon linkerSERT/NETDerivatives with a 3-carbon linker showed better dual reuptake inhibition. nih.gov
Biphenyl vs. Diphenyl substitutionSERT/DATBiphenyl groups favor SERT inhibition, while diphenyl groups enhance DAT inhibition. nih.gov
2-Naphthyl vs. 1-Naphthyl substitutionSERT/NET2-Naphthyl substitution generally enhances inhibition of both SERT and NET. nih.gov
Linker and Phenyl Substituent PatternMORPivotal for binding affinity and selectivity. researchgate.net

Exploration of Novel Biological Targets for the Benzoylbenzylpiperidine Scaffold

While much research has focused on established targets like cholinesterases and monoamine transporters for conditions such as Alzheimer's disease, the benzoylbenzylpiperidine scaffold is likely to have a broader range of biological activities. mdpi.comnih.govnih.gov Future research will aim to uncover these novel targets, potentially opening up new therapeutic applications.

This exploration, often termed "target deconvolution" or "target fishing," can be pursued through various screening strategies. Phenotypic screening, where compounds are tested for their effects on cell behavior or disease models without a preconceived target, can reveal unexpected activities. Subsequent studies would then identify the molecular target responsible for the observed effect.

Potential new targets could include other G-protein coupled receptors (GPCRs), ion channels, kinases, or enzymes involved in different pathological pathways. For example, the structural similarity of the piperidine core to known ligands for various receptors suggests that analogues could be developed for targets involved in pain, inflammation, or metabolic disorders. The discovery that certain N-benzylpiperidine derivatives can inhibit histone deacetylases (HDACs) alongside AChE points to the scaffold's potential in epigenetic modulation and cancer therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of this compound analogues. nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers, thereby accelerating the drug discovery process. nih.govbpasjournals.com

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can build highly predictive QSAR models that correlate a compound's structural features with its biological activity. nih.gov These models can then be used to predict the potency of virtual compounds before they are synthesized, saving time and resources.

Virtual Screening : AI can screen massive virtual libraries of potential analogues against a 3D model of a biological target, identifying candidates with a high probability of binding. nih.gov This is particularly useful for exploring vast chemical spaces to find novel hits.

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch, optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

ADMET Prediction : Predicting a drug's pharmacokinetic and toxicity profile early in development is crucial. AI models trained on existing drug data can provide reliable predictions for novel benzoylbenzylpiperidine analogues, helping to prioritize candidates with better drug-like properties. researchgate.net

Development of Advanced Methodologies for Mechanistic Studies

A deeper understanding of how this compound analogues interact with their biological targets at a molecular level is essential for rational design. Future research will leverage advanced methodologies to elucidate these mechanisms.

Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution 3D structures of the ligand-target complex, revealing the precise binding mode and key molecular interactions. Molecular dynamics (MD) simulations can then be used to model the dynamic behavior of this interaction over time, offering insights into the stability of the complex and the conformational changes involved in target activation or inhibition. researchgate.net

Furthermore, advanced biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic data on the binding event. These methods help to build a comprehensive picture of the structure-activity and structure-kinetics relationships, guiding the optimization of future analogues.

Investigation of Multi-Target Directed Ligands Based on the Benzoylbenzylpiperidine Core

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred interest in multi-target-directed ligands (MTDLs). nih.gov This strategy involves designing a single molecule that can modulate multiple biological targets simultaneously, potentially offering superior efficacy and a better side-effect profile than a combination of separate drugs. nih.govnih.gov

The benzoylbenzylpiperidine scaffold is an excellent starting point for developing MTDLs. mdpi.comnih.gov Researchers have already designed analogues that dually inhibit AChE and BACE-1, or AChE and HDAC. nih.govnih.gov

Future directions in this area will involve:

Rational Design of Hybrids : Combining the pharmacophore of a benzoylbenzylpiperidine derivative with that of another known ligand to create a hybrid molecule with dual activity. nih.gov For example, linking the core to a group known to inhibit Aβ aggregation could yield a potent anti-Alzheimer's agent. nih.gov

Balancing Potency : A key challenge in MTDL design is achieving balanced potency against all intended targets. This requires careful optimization of the linker and various substituents to fine-tune the activity profile.

Expanding Target Combinations : Exploring novel combinations of targets relevant to a specific disease. For Alzheimer's, this could include combining AChE inhibition with anti-inflammatory or neuroprotective activities.

Table 2: Examples of Multi-Target-Directed Ligands Based on the Benzylpiperidine Scaffold

Compound SeriesBiological TargetsTherapeutic GoalReference
N-benzylpiperidine analogs (e.g., compounds 40, 41)Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1)Alzheimer's Disease nih.gov
1-Benzoylpiperidine (B189436) derivativesAcetylcholinesterase (AChE) and Serotonin Transporter (SERT)Alzheimer's Disease with depression mdpi.com
N-benzyl piperidine derivatives (e.g., compounds d5, d10)Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE)Alzheimer's Disease nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 1-benzoyl-4-benzylpiperidine derivatives, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with piperidine functionalization. For example, benzylation at the 4-position can be achieved using benzyl chloride under basic conditions. Subsequent benzoylation at the 1-position may employ benzoyl chloride with a coupling agent.
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) is critical. Analytical validation using HPLC (retention time: 8–12 min, >95% peak area) and HRMS (e.g., observed m/z 294.1602 vs. calculated 294.1608 for C₁₉H₂₁NO) ensures purity .

Q. Which analytical techniques are essential for structural confirmation of this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Solvent Selection : Anhydrous DMF or THF improves solubility of intermediates.
  • Catalysis : Use of potassium carbonate (2 equiv) at 110°C enhances nucleophilic substitution efficiency .
  • Workup : Partitioning between ethyl acetate and water removes polar impurities. Drying over Na₂SO₄ and vacuum concentration minimizes residual solvents .
  • Yield Tracking : Monitor reaction progress via TLC (Rf = 0.5 in 1:1 ethyl acetate/hexane) and adjust stoichiometry iteratively.

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer :
  • Advanced NMR : 2D NOESY or COSY experiments identify spatial proximity of protons (e.g., axial vs. equatorial substituents).
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical data. For example, bond angles and torsional strain in the piperidine ring .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare with experimental data .

Q. How are ADME properties evaluated for this compound derivatives in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays :
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies parent compound degradation over time .
  • Pharmacokinetics : Intravenous/oral dosing in rodent models, followed by plasma sampling and non-compartmental analysis (t½, AUC, Cmax) .

Notes

  • Methodological rigor is prioritized, with citations from peer-reviewed protocols (e.g., NMR validation , synthetic routes ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.